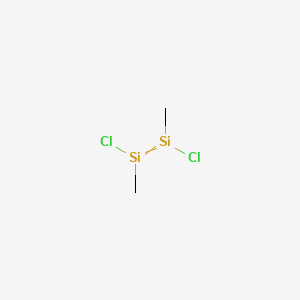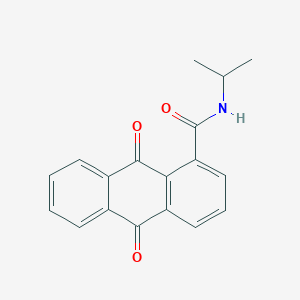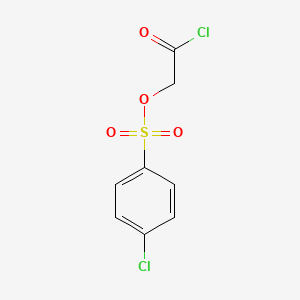
8-Methoxy-3,6-dimethylocta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-3,6-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H20O. It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is known for its applications in various fields, including chemistry and industry .
Vorbereitungsmethoden
The synthesis of 8-Methoxy-3,6-dimethylocta-1,6-diene can be achieved through several synthetic routes. One common method involves the reaction of 3,7-dimethylocta-1,6-diene with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the desired methoxy derivative .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production .
Analyse Chemischer Reaktionen
8-Methoxy-3,6-dimethylocta-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized at the vinyl group using catalysts such as rhodium(III) chloride and iron(III) chloride in the presence of oxygen.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-3,6-dimethylocta-1,6-diene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 8-Methoxy-3,6-dimethylocta-1,6-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions at the double bonds, leading to the formation of new chemical entities. These reactions are facilitated by the presence of electron-donating methoxy and methyl groups, which enhance the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-3,6-dimethylocta-1,6-diene can be compared with similar compounds such as geranyl methyl ether and nerol methyl ether.
Geranyl methyl ether: This compound has a similar structure but differs in the position of the methoxy group.
Nerol methyl ether: Another similar compound, nerol methyl ether, has a different arrangement of double bonds and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific reactivity and the presence of both methoxy and methyl groups, which make it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
40910-58-5 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
8-methoxy-3,6-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-5-10(2)6-7-11(3)8-9-12-4/h5,8,10H,1,6-7,9H2,2-4H3 |
InChI-Schlüssel |
OWUCZSYIAXDZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=CCOC)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


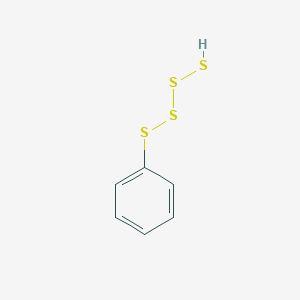
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
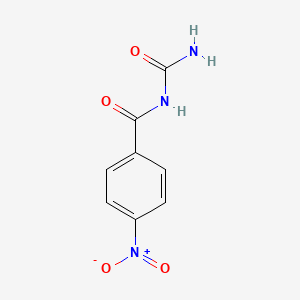


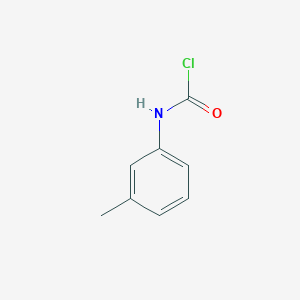
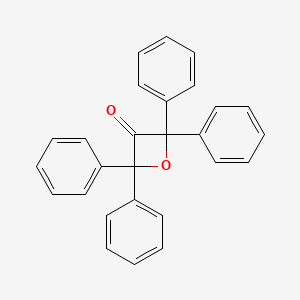
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)

![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)

